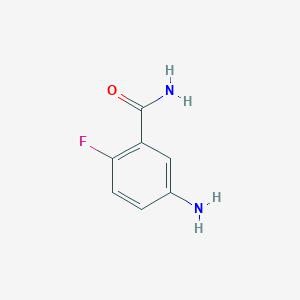

5-Amino-2-fluorobenzamide

Übersicht

Beschreibung

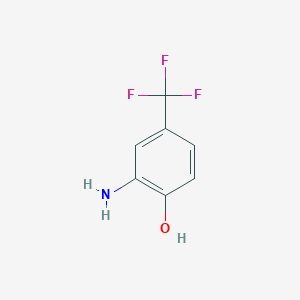

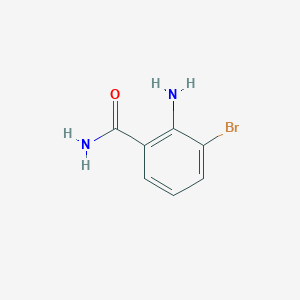

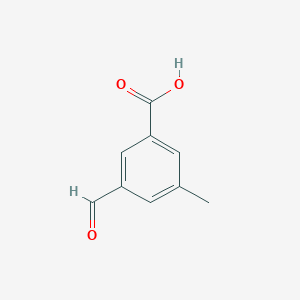

5-Amino-2-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It is used in the synthesis of styrylquinazolinones, which are potential anticancer agents .

Synthesis Analysis

The synthesis of 2-Amino-5-fluorobenzamide involves the use of [Cp * Ir (2,2’-bpyO) (H2O)], cesium carbonate, and methanol. The reaction mixture is reacted at 130 °C for 2 hours under an inert atmosphere and microwave irradiation . Another method involves the use of trimethoxymethane and DMF in a stainless steel pressure-resistant vessel at 170℃ for 2 hours .Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorobenzamide consists of 11 heavy atoms and 6 aromatic heavy atoms. It has a molar refractivity of 38.9 and a topological polar surface area (TPSA) of 69.11 Ų .Chemical Reactions Analysis

5-Amino-2-fluorobenzamide can react with triethylamine and HATU in N,N-dimethyl-formamide at 60℃ .Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzamide is a solid at 20°C . It has a molecular weight of 154.14 . Its solubility is 6.44 mg/ml, making it very soluble .Wissenschaftliche Forschungsanwendungen

1. Fluorescent Detection in Chemistry

5-Amino-2-fluorobenzamide derivatives are used in the development of fluorescent probes for detecting metal ions. For instance, 2-aminobenzamide structural isomers, as part of a fluorescent probe, can selectively detect Cd2+ and Zn2+ ions, with their sensing properties influenced by the electron donating/withdrawing ability and the substituted position of the fluorophore (Xu et al., 2014).

2. Radiopharmaceutical Development

Compounds containing 5-Amino-2-fluorobenzamide structures have been investigated for use in radiopharmaceuticals. They are used to synthesize ligands with high affinity for certain receptors, which are beneficial in γ-emission tomography and single-photon emission computed tomography (SPECT) imaging. These ligands target serotonin-5HT2-receptors and can aid in brain imaging and studying neurological disorders (Mertens et al., 1994; Catafau et al., 2006; Catafau et al., 2011).

3. Anticancer Research

5-Amino-2-fluorobenzamide derivatives are also explored in cancer research. They have been synthesized and tested for their antitumor activity. For example, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against certain cancer cell lines (Xiong et al., 2009).

4. Antimicrobial Research

In antimicrobial research, 5-Amino-2-fluorobenzamide structures have been used in synthesizing compounds with significant antimicrobial properties. Fluorobenzamides containing thiazole and thiazolidine, for instance, have shown promise as antimicrobial agents (Desai et al., 2013).

5. Neurological Disorder Studies

Compounds synthesized with 5-Amino-2-fluorobenzamide have been used in studies related to neurological disorders. They aid in understanding the receptor functions in conditions like anorexia nervosa and schizophrenia, and in evaluating the effectiveness of antipsychotic treatments (Audenaert et al., 2003; Catafau et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLTQZWCJJIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381181 | |

| Record name | 5-amino-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluorobenzamide | |

CAS RN |

518057-72-2 | |

| Record name | 5-Amino-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518057-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)

![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)